molecular formula C12H19ClN2O2 B13767375 Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride CAS No. 63982-48-9

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride

Cat. No.: B13767375
CAS No.: 63982-48-9
M. Wt: 258.74 g/mol
InChI Key: QKPBNYPBROVNPM-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 2-dimethylaminomethyl-6-methylphenol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: Similar in structure but with different functional groups.

    Carbamic acid, N,N-dimethyl-, 5-[2-(dimethylamino)ethoxy]-2-nitrophenyl ester, hydrochloride: Another related compound with distinct properties.

Uniqueness

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

63982-48-9

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

dimethyl-[[3-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-6-5-7-10(8-14(3)4)11(9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H

InChI Key

QKPBNYPBROVNPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C[NH+](C)C)OC(=O)NC.[Cl-]

Origin of Product

United States

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